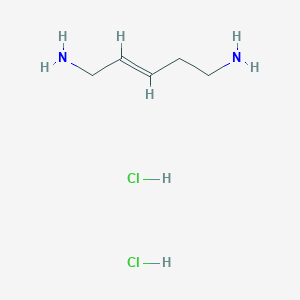
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with various functional groups attached to it. These could include an amino group (-NH2), a thioether group (-S-), a carbonyl group (C=O), and a benzamide group (C6H5CONH2). The exact arrangement of these groups would depend on the specific synthesis process used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of polar groups such as the amino and carbonyl groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on factors such as its molecular weight and the strength of the intermolecular forces present .Scientific Research Applications
Reductive Chemistry and Cytotoxicity
Research into the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, highlights the exploration of compounds that exhibit selective toxicity towards hypoxic cells. These studies involve understanding the mechanisms through which these compounds are enzymatically reduced in hypoxic conditions, leading to the formation of cytotoxic products. Such research is crucial for the development of targeted cancer therapies that aim to selectively kill cancer cells in hypoxic tumors without harming healthy tissues (Palmer et al., 1995).
Synthesis and Characterization of Polyimides
The synthesis and characterization of novel aromatic polyimides from diamines, including those similar in structure to the compound of interest, have been investigated for their potential applications in materials science. These studies focus on developing materials with desirable properties such as solubility in organic solvents, thermal stability, and specific heat capacity, which are important for various industrial applications (Butt et al., 2005).
Anticancer and Antimicrobial Activities
Research into the design, synthesis, and evaluation of compounds for their anticancer and antimicrobial activities is another significant area of scientific inquiry. Studies on compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have shown promising anticancer activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. These studies involve detailed synthesis procedures, crystal structure determination, and molecular docking studies to understand the interaction of these compounds with biological targets (Huang et al., 2020).
Improved Drug Absorption
The improvement of oral absorption of poorly water-soluble drugs through techniques such as wet-bead milling, which produces particles in the submicron region, is a critical area of pharmaceutical research. Studies on compounds like HO-221 highlight the importance of particle size reduction in enhancing the dissolution rate and oral absorption of drugs, which can significantly impact their bioavailability and therapeutic efficacy (Kondo et al., 1993).
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O5S/c1-31-14-8-3-11(9-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFTTXFBHGJBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
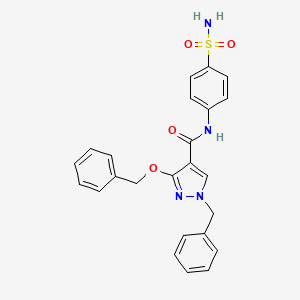
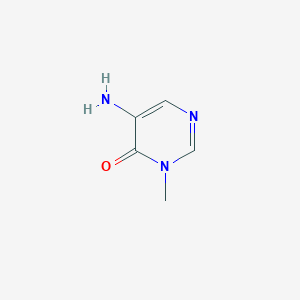


![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)

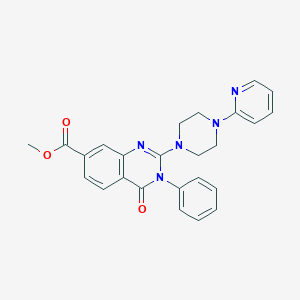
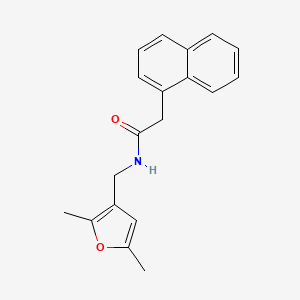
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
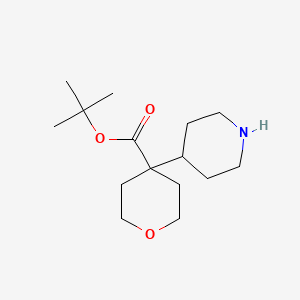
![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)
![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)

